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molecular formula C11H16N2O2S B8449992 1-Methanesulfonyl-3,3-dimethyl-2,3-dihydro-1H-indol-6-ylamine

1-Methanesulfonyl-3,3-dimethyl-2,3-dihydro-1H-indol-6-ylamine

Cat. No. B8449992
M. Wt: 240.32 g/mol
InChI Key: IDGRVYBGHIKLKB-UHFFFAOYSA-N
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Patent
US08247556B2

Procedure details

To a solution of 1-Methanesulfonyl-3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole (0.88 mg, 3.22 mmol) and AcOH (3.5 mL) in THF (100 mL) was added Zinc dust (14 g, 247 mmol) by small portion. The resulting mixture was stirred at RT for 2 h and was filtered over a Celite® pad. Solvent was evaporated and residue was diluted in CH2Cl2 and washed with NaOH 1M. The resulting organic layer was dried over MgSO4, filtered and concentrated in vacuo to give 1-Methanesulfonyl-3,3-dimethyl-2,3-dihydro-1H-indol-6-ylamine.
Name
1-Methanesulfonyl-3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole
Quantity
0.88 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=2)[C:7]([CH3:18])([CH3:17])[CH2:6]1)(=[O:4])=[O:3].CC(O)=O>C1COCC1.[Zn]>[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([NH2:14])[CH:12]=2)[C:7]([CH3:18])([CH3:17])[CH2:6]1)(=[O:4])=[O:3]

Inputs

Step One
Name
1-Methanesulfonyl-3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole
Quantity
0.88 mg
Type
reactant
Smiles
CS(=O)(=O)N1CC(C2=CC=C(C=C12)[N+](=O)[O-])(C)C
Name
Quantity
3.5 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
14 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered over a Celite® pad
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
ADDITION
Type
ADDITION
Details
residue was diluted in CH2Cl2
WASH
Type
WASH
Details
washed with NaOH 1M
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)N1CC(C2=CC=C(C=C12)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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